(2S,4R)-Fosinopril Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

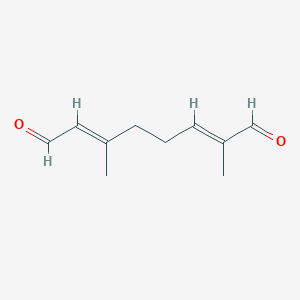

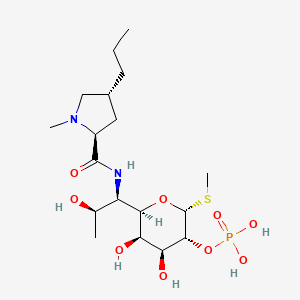

Fosinopril Sodium is the sodium salt of fosinopril, an angiotensin-converting enzyme (ACE) inhibitor . It is used for the treatment of hypertension and heart failure . Fosinopril is a pro-drug, its phosphinate ester group is hydrolyzed in vivo to give the corresponding phosphinic acid, fosinoprilat, which is the active metabolite .

Synthesis Analysis

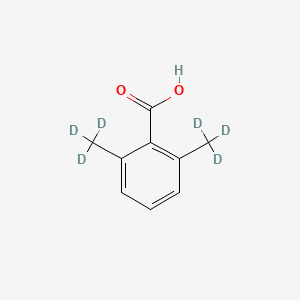

Fosinopril sodium is chemically named sodium (2S,4S)-4-cyclohexyl-1-(2-{2-methyl-1-(propanoyloxy)propoxyphosphoryl}acetyl)pyrrolidine-2-carboxylate . It is the only phosphinic acid derivative among the angiotensin-converting enzyme (ACE) inhibitors class .Molecular Structure Analysis

The molecular formula of Fosinopril Sodium is C30H45NNaO7P . The molecular weight is 585.64 .Chemical Reactions Analysis

Fosinopril is a competitive inhibitor of angiotensin-converting enzyme (ACE) and prevents the conversion of angiotensin I to angiotensin II, which is a potent vasoconstrictor . Fosinopril can reduce vasoconstriction and promote sodium excretion by interacting with renin-angiotensin-aldosterone system (RAAS) components .Physical And Chemical Properties Analysis

Fosinopril Sodium is the sodium salt of fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity . Fosinopril sodium is an ester prodrug that is hydrolyzed by esterases to its active metabolite fosinoprilat .科学的研究の応用

Hypertension Management

(2S,4R)-Fosinopril Sodium Salt: is primarily used in the treatment of hypertension . It functions as an ACE inhibitor, reducing the production of angiotensin II, a compound that causes blood vessels to constrict. By inhibiting this conversion, fosinopril sodium helps to lower blood pressure and reduce the strain on the cardiovascular system .

Heart Failure Therapy

In patients with heart failure , (2S,4R)-Fosinopril Sodium Salt improves symptoms by decreasing the heart’s workload. It enhances cardiac output and prevents the progression of heart failure by counteracting the effects of the renin-angiotensin-aldosterone system (RAAS), which often contributes to heart failure pathology .

Post-Myocardial Infarction

Post-myocardial infarction, (2S,4R)-Fosinopril Sodium Salt is used to improve survival rates . It aids in the remodeling of the heart , preventing the deterioration of cardiac function after the damage caused by a heart attack. This application leverages the compound’s ability to reduce the workload on the heart and improve coronary blood flow .

Pharmacokinetics and Drug Development

In pharmacological research, (2S,4R)-Fosinopril Sodium Salt is studied for its pharmacokinetic properties , such as absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for the development of new drugs and optimizing dosing regimens .

Molecular Modeling and Drug Design

(2S,4R)-Fosinopril Sodium Salt serves as a model compound in molecular modeling studies. Researchers use it to study drug-receptor interactions, which can inform the design of new therapeutic agents with improved efficacy and reduced side effects .

作用機序

Safety and Hazards

将来の方向性

Fosinopril has been available for nearly three decades and has received approval from the United States Food and Drug Administration (FDA) for the treatment of hypertension and heart failure . It is utilized off-label for conditions such as acute myocardial infarction, diabetic nephropathy, and HIV-associated nephropathy . The drug is distinguishable from enalapril and captopril due to its long half-life, hydrophilicity, and resistance to liver breakdown .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4R)-Fosinopril Sodium Salt involves the conversion of (2S)-2-[(4R)-1-[(2S,4S)-1-ethoxy-4-(formylamino)-4-oxobutyl]-4-phenylbutyl]-1,3-thiazolidine-4-carboxylic acid to (2S,4R)-Fosinopril Sodium Salt.", "Starting Materials": [ "(2S)-2-[(4R)-1-[(2S,4S)-1-ethoxy-4-(formylamino)-4-oxobutyl]-4-phenylbutyl]-1,3-thiazolidine-4-carboxylic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve (2S)-2-[(4R)-1-[(2S,4S)-1-ethoxy-4-(formylamino)-4-oxobutyl]-4-phenylbutyl]-1,3-thiazolidine-4-carboxylic acid in methanol.", "Step 2: Add sodium hydroxide to the solution and stir for several hours at room temperature.", "Step 3: Acidify the solution with hydrochloric acid to pH 2-3.", "Step 4: Extract the solution with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure.", "Step 7: Dissolve the residue in water and add sodium hydroxide to adjust the pH to 7-8.", "Step 8: Filter the solution and concentrate under reduced pressure to obtain (2S,4R)-Fosinopril Sodium Salt as a white solid." ] } | |

CAS番号 |

1356353-41-7 |

分子式 |

C₃₀H₄₅NNaO₇P |

分子量 |

585.64 |

同義語 |

(4R)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetyl]-L-proline Sodium Salt; USP Fosinopril Related Impurity D; (4R)-4-Cyclohexyl-1-[(R)-[(S)-1-hydroxy-2-methylpropoxy](4-phenylbutyl)phosphinyl]acetyl-L-pr |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)

![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)